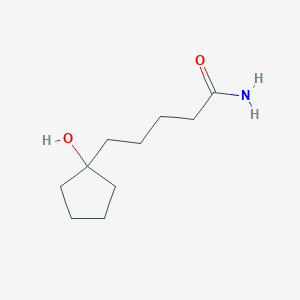

Cyclopentanevaleramide, 1-hydroxy-

Description

Cyclopentanevaleramide, 1-hydroxy- is a cyclopentane derivative featuring a hydroxyl group (-OH) and a valeramide side chain. This compound belongs to the broader class of cyclopentane-based amides, which are of interest in organic synthesis, pharmaceuticals, and materials science due to their structural rigidity and functional versatility.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

5-(1-hydroxycyclopentyl)pentanamide |

InChI |

InChI=1S/C10H19NO2/c11-9(12)5-1-2-6-10(13)7-3-4-8-10/h13H,1-8H2,(H2,11,12) |

InChI Key |

ZJFNZZKAOUREDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCCCC(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

a. Cyclopentanecarboxylic Acid, 1-amino-

- Structure: Features a cyclopentane ring with an amino (-NH₂) and carboxylic acid (-COOH) group.

- Key Differences : Unlike Cyclopentanevaleramide, 1-hydroxy-, this compound lacks an amide bond and hydroxyl group. The carboxylic acid group increases acidity (pKa ~4-5) compared to the neutral amide group.

- Applications : Used in peptide synthesis and as a chiral building block in pharmaceuticals .

b. 1-Alkyl-Cyclopentanols

- Structure: Cyclopentanol derivatives with alkyl chains.

- Key Differences : The hydroxyl group is retained, but the absence of an amide side chain reduces hydrogen-bonding diversity. These compounds exhibit higher volatility and lower molecular weight compared to valeramide derivatives.

- Reactivity : Prone to esterification and oxidation reactions due to the -OH group .

c. Cyclopentanemethylamine Hydrochloride

- Structure : Cyclopentane ring with a methylamine group and hydrochloride salt.

- Key Differences : The ionic nature (HCl salt) enhances water solubility, unlike the neutral Cyclopentanevaleramide. The amine group allows for nucleophilic reactions, contrasting with the amide’s stability .

Hypothetical Data Table (Based on Structural Analogues)

| Property | Cyclopentanevaleramide, 1-hydroxy- | Cyclopentanecarboxylic Acid, 1-amino- | 1-Alkyl-Cyclopentanols | Cyclopentanemethylamine HCl |

|---|---|---|---|---|

| Functional Groups | -OH, -CONH(CH₂)₃CH₃ | -NH₂, -COOH | -OH, -R (alkyl) | -NH₂·HCl |

| Polarity | Moderate | High | Moderate-Low | High (ionic) |

| Solubility | Partial in polar solvents | Soluble in water (acidic pH) | Soluble in organic | Water-soluble |

| Reactivity | Amide hydrolysis, H-bonding | Acid-base reactions, peptide coupling | Esterification | Nucleophilic substitution |

Research Findings and Limitations

- Absence of Direct Data: None of the provided evidence explicitly discusses Cyclopentanevaleramide, 1-hydroxy- . Conclusions here rely on extrapolation from structural analogs.

- Critical Gaps : Key parameters like melting point, boiling point, and spectroscopic data (IR, NMR) remain unaddressed in the sources. Further experimental studies or access to specialized databases (e.g., NIST Chemistry WebBook) are required for definitive comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.